

# Navigating the Physicochemical Landscape of DichloromethylNicotinonitriles: A Technical Guide

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## Compound of Interest

Compound Name: **2,4-Dichloro-6-methylnicotinonitrile**

Cat. No.: **B1588999**

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An In-depth Examination of **2,4-Dichloro-6-methylnicotinonitrile** and its Isomeric Counterpart

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's physicochemical properties is fundamental to its application. This guide delves into the properties of **2,4-Dichloro-6-methylnicotinonitrile**, a substituted pyridine derivative of interest in medicinal and materials chemistry. A conspicuous challenge in the analytical landscape of this compound is the limited availability of experimentally determined data, most notably its melting point.

This guide will first address the current state of knowledge regarding **2,4-Dichloro-6-methylnicotinonitrile** (CAS 38367-36-1). Subsequently, to provide a comprehensive and practical framework, we will present a detailed analysis of its closely related and well-characterized isomer, 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4). This isomeric comparison will serve as a valuable reference, offering insights into the synthesis, characterization, and handling of this class of compounds.

## Part 1: 2,4-Dichloro-6-methylnicotinonitrile: An Overview of Available Data

**2,4-Dichloro-6-methylnicotinonitrile** is a halogenated pyridine derivative with the molecular formula  $C_7H_4Cl_2N_2$ .<sup>[1][2]</sup> While computational data and basic identifiers are available, a survey

of scientific literature and chemical databases reveals a notable absence of an experimentally determined melting point.

## Physicochemical Properties (Computational)

Property	Value	Source
Molecular Weight	187.02 g/mol	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	PubChem[1]
IUPAC Name	2,4-dichloro-6-methylpyridine-3-carbonitrile	PubChem[1]
CAS Number	38367-36-1	PubChem[1]
XLogP3	2.6	PubChem[1]

## Safety and Handling

Hazard statement codes associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Precautionary statements advise avoiding breathing dust and recommend thorough washing after handling, as well as using protective gloves and eye protection.[2]

## Part 2: A Case Study on 2,6-Dichloro-4-methylnicotinonitrile: Synthesis, Properties, and Melting Point Determination

In contrast to its 2,4-dichloro isomer, 2,6-Dichloro-4-methylnicotinonitrile is a well-documented compound, frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its established physicochemical properties, including a defined melting point range, make it an excellent case study.

## Physicochemical Properties (Experimental)

Property	Value	Source
Melting Point	108-112 °C	Lookchem[4]
114-118 °C	Guidechem[3]	
Boiling Point	118 °C / 5 mmHg	Lookchem[4]
Appearance	White to off-white crystalline solid	Guidechem[3]
Solubility	Sparingly soluble in water	Guidechem[3]

## Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

A common synthetic route to 2,6-Dichloro-4-methylnicotinonitrile involves the chlorination of a dihydroxy precursor.[3] The causality behind this experimental choice lies in the robust and high-yielding nature of this transformation, converting the hydroxyl groups into more reactive chloro groups, which are valuable for subsequent nucleophilic substitution reactions.

### Experimental Protocol: Synthesis via Chlorination

- **Reactant Charging:** In a heavy-walled pressure tube, combine 3-Cyano-2,6-dihydroxy-4-methylpyridine (10 g, 0.07 mol) and phosphorus oxychloride (25 mL, 0.27 mol).
- **Reaction Sealing and Heating:** Securely seal the tube and place it in an oil bath. Heat the mixture to a temperature range of 150-180°C for 8 hours.
- **Quenching:** After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice. This step is critical for hydrolyzing the excess phosphorus oxychloride and precipitating the product.
- **Isolation and Purification:** Collect the resulting light brown precipitate by filtration, wash thoroughly with water, and dry to yield the final product.



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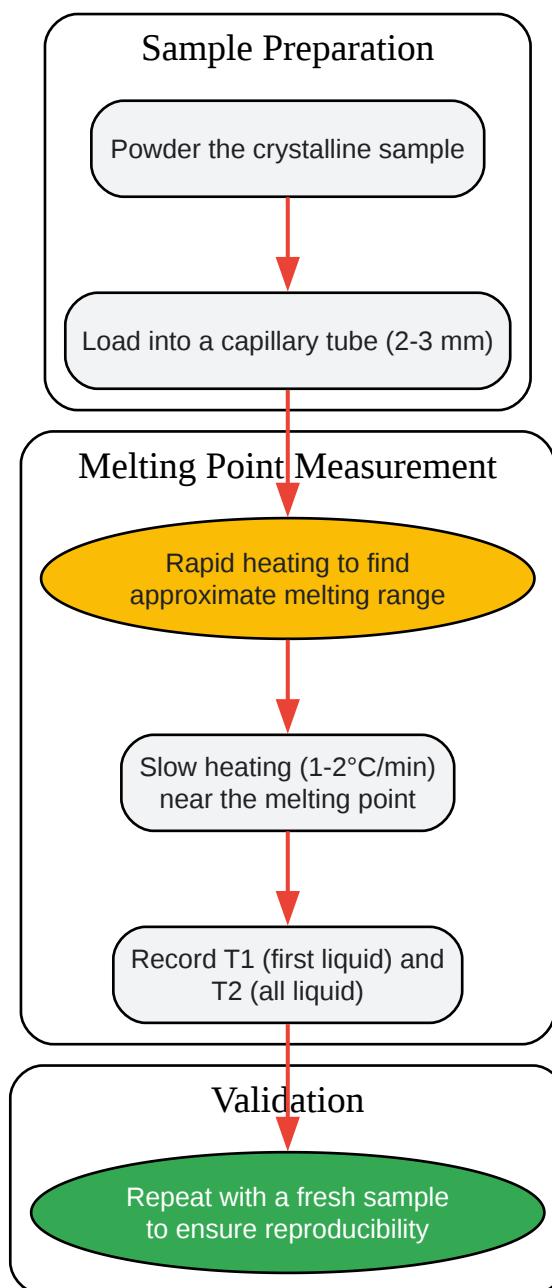
Caption: Synthetic workflow for 2,6-Dichloro-4-methylnicotinonitrile.

## Determination of Melting Point: A Self-Validating System

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The protocol described below is a self-validating system, as consistent results from multiple determinations enhance the trustworthiness of the measurement.

### Experimental Protocol: Capillary Melting Point Determination

- **Sample Preparation:** Finely powder a small amount of the crystalline 2,6-Dichloro-4-methylnicotinonitrile.
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Instrument Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Rapid Heating (Approximate Range):** Heat the sample rapidly to determine an approximate melting range. Observe the sample for the initial signs of melting (the appearance of liquid) and the point at which the entire sample becomes liquid.
- **Slow Heating (Precise Measurement):** Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the last solid particle melts ( $T_2$ ). The melting range is  $T_1 - T_2$ .
- **Validation:** Repeat the slow heating measurement with a fresh sample to ensure reproducibility.



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Caption: Workflow for melting point determination.

## Part 3: Applications in Drug Development and Agrochemicals

The reactivity of the chlorine atoms in 2,6-Dichloro-4-methylnicotinonitrile makes it a versatile building block. The electron-withdrawing nature of the nitrile group and the pyridine ring activates the chloro substituents for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is harnessed in the synthesis of:

- Agrochemicals: It serves as a key intermediate in the production of neonicotinoid insecticides.<sup>[3]</sup> These compounds act on the central nervous system of insects.
- Pharmaceuticals: The scaffold is used in the development of compounds with potential therapeutic activities.<sup>[3]</sup> Research has explored its derivatives for various biological targets.

## Conclusion

While the experimental melting point of **2,4-Dichloro-6-methylnicotinonitrile** remains to be authoritatively documented, a thorough understanding of its well-characterized isomer, 2,6-Dichloro-4-methylnicotinonitrile, provides a robust framework for researchers. The detailed protocols for synthesis and melting point determination, grounded in principles of causality and self-validation, offer a practical guide for those working with this class of compounds. The distinct properties and applications of these isomers underscore the importance of precise structural characterization in chemical and pharmaceutical development.

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